molecular formula C12H23NO B12348021 4,4-Dimethyl-1-(piperidin-1-yl)pentan-3-one

4,4-Dimethyl-1-(piperidin-1-yl)pentan-3-one

Cat. No.: B12348021
M. Wt: 197.32 g/mol
InChI Key: NMXXPJCNGVQNIB-UHFFFAOYSA-N
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Description

4,4-Dimethyl-1-(piperidin-1-yl)pentan-3-one is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethyl-1-(piperidin-1-yl)pentan-3-one typically involves the reaction of 4,4-dimethyl-3-pentanone with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-1-(piperidin-1-yl)pentan-3-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions may vary depending on the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an aldehyde, while reduction may yield an alcohol .

Scientific Research Applications

4,4-Dimethyl-1-(piperidin-1-yl)pentan-3-one has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-1-(piperidin-1-yl)pentan-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways involved may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4-Dimethyl-1-(piperidin-1-yl)pentan-3-one is unique due to its specific structure, which includes a piperidine ring. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity .

Properties

Molecular Formula

C12H23NO

Molecular Weight

197.32 g/mol

IUPAC Name

4,4-dimethyl-1-piperidin-1-ylpentan-3-one

InChI

InChI=1S/C12H23NO/c1-12(2,3)11(14)7-10-13-8-5-4-6-9-13/h4-10H2,1-3H3

InChI Key

NMXXPJCNGVQNIB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)CCN1CCCCC1

Origin of Product

United States

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